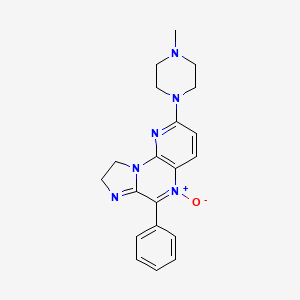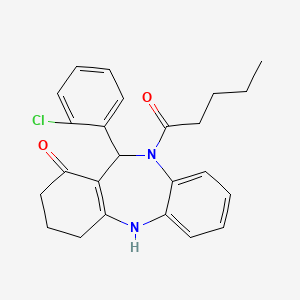
PNU-120596
Overview
Description
PNU-120596 is a chemical compound known for its role as a positive allosteric modulator of the alpha7 subtype of neural nicotinic acetylcholine receptors.
Mechanism of Action
Target of Action
PNU-120596, also known as 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, is a potent and selective positive allosteric modulator for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs) . These receptors are widely expressed in the central and peripheral nervous and immune systems .
Mode of Action
This compound acts by increasing the potency of nicotinic agonists .
Biochemical Pathways
The α7 nAChRs modulated by this compound play a crucial role in the cholinergic regulation of dopamine and glutamate release in the brain . This modulation affects various biochemical pathways, including those involved in learning, memory, and immune response regulation .
Pharmacokinetics
It is known to be active in vivo , suggesting that it has suitable bioavailability for systemic administration.
Result of Action
This compound has been shown to reduce cerebral infarct volume and improve neurological function in an animal model of ischemic stroke . It also slightly potentiates the response of human glycine receptors expressed in PC12 cells, of rat GABA A receptors in cerebellar Purkinje cells, and mouse GABA A Rs heterologously expressed in Xenopus oocytes .
Biochemical Analysis
Biochemical Properties
PNU-120596 is a potent and selective α7 nAChR positive allosteric modulator (PMA) with an EC50 of 216 nM . It is inactive against α4β2, α3β4, and α9α10 nAChRs . This compound has the potential for psychiatric and neurological disorders research .
Cellular Effects
In cellular studies, this compound has been shown to increase the neuron response to α7 agonists and retard desensitization . It has also been found to exert an inhibitory effect on the receptors mediating anion currents in Lymnaea stagnalis neurons .
Molecular Mechanism
This compound acts as a positive allosteric modulator, causing changes in cysteine accessibility at the inner beta sheet, transition zone, and agonist binding site . These changes in accessibility are similar to but not identical to those caused by acetylcholine .
Temporal Effects in Laboratory Settings
This compound has been shown to increase the average open time of α7 nAChR channels
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve the auditory gating deficit caused by Amphetamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-120596 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isoxazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Urea formation: The isoxazole derivative is then reacted with a chloro-dimethoxyphenyl isocyanate to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods are proprietary, they generally follow the same synthetic route as laboratory preparation but are scaled up. This involves optimizing reaction conditions to ensure high yield and purity, using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
PNU-120596 primarily undergoes:
Substitution reactions: Due to the presence of reactive groups such as chloro and methoxy.
Oxidation and reduction reactions: These can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction can lead to changes in the functional groups attached to the aromatic ring .
Scientific Research Applications
PNU-120596 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of nicotinic acetylcholine receptors.
Biology: Helps in understanding the role of alpha7 nicotinic acetylcholine receptors in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in psychiatric and neurological disorders, such as schizophrenia and Alzheimer’s disease
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Similar Compounds
NS-1738: Another positive allosteric modulator of alpha7 nicotinic acetylcholine receptors.
AVL-3288: Known for its similar modulatory effects on alpha7 receptors.
GTS-21: A partial agonist of alpha7 nicotinic acetylcholine receptors.
Uniqueness of PNU-120596
This compound is unique due to its high selectivity and potency as a positive allosteric modulator of alpha7 nicotinic acetylcholine receptors. Unlike some other modulators, it does not exhibit activity against other subtypes of nicotinic acetylcholine receptors, making it a valuable tool for specific receptor studies .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIIEALEIHQDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964528 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501925-31-1 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501925-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU 120596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-120596 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)




